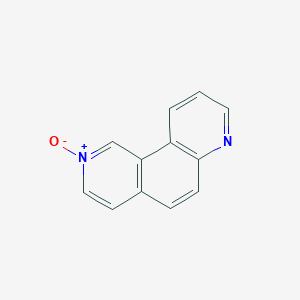

2,7-Phenanthroline, 2-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61564-18-9 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-oxido-2,7-phenanthrolin-2-ium |

InChI |

InChI=1S/C12H8N2O/c15-14-7-5-9-3-4-12-10(11(9)8-14)2-1-6-13-12/h1-8H |

InChI Key |

RWTQDMAIEWFKHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=[N+](C=C3)[O-])N=C1 |

Origin of Product |

United States |

Structural Characterization of 2,7 Phenanthroline, 2 Oxide and Its Derivatives

Single Crystal X-ray Diffraction Analysis of Phenanthroline N-Oxides

No single-crystal X-ray diffraction data for 2,7-Phenanthroline, 2-oxide has been found in the reviewed literature. For comparison, studies on derivatives of 1,10-phenanthroline-1-N-oxide have successfully determined their crystal structures, typically revealing a planar aromatic system where N-oxidation does not cause significant distortion of the phenanthroline backbone.

Advanced Spectroscopic Characterization Techniques

Specific ¹H NMR or ¹³C NMR spectra for this compound are not available in the searched scientific literature. Characterization of other phenanthroline mono-N-oxides has been extensively performed using 1D and 2D NMR techniques to confirm the position of N-oxidation and assign proton and carbon signals.

Experimental IR spectral data for this compound could not be located. In studies of other phenanthroline derivatives, IR spectroscopy is used to identify characteristic vibrational modes, such as the C=N and C=C stretching vibrations of the phenanthroline moiety. For N-oxide compounds, the N-O stretching frequency is a key diagnostic peak.

There is no available UV-Vis absorption or photoluminescence data for this compound. Studies on other isomers, such as 1,10-phenanthroline-mono-N-oxides, show characteristic absorption bands in the 200–400 nm wavelength range, which are generally associated with π-π* transitions within the aromatic system.

Specific mass spectrometry data for this compound is not present in the available literature. Mass spectrometry is a standard technique used to confirm the molecular weight of phenanthroline N-oxides and their derivatives, typically by identifying the protonated molecular ion [M+H]⁺.

Reactivity and Reaction Mechanisms Involving 2,7 Phenanthroline, 2 Oxide

Role of the N-Oxide Moiety in Modulating Reactivity

The introduction of an N-oxide moiety into the 2,7-phenanthroline structure significantly alters its electronic properties and, consequently, its chemical reactivity. Heteroaromatic N-oxides, like 2,7-phenanthroline, 2-oxide, possess a 1,2-dipolar nitrogen-oxygen bond. thieme-connect.de The formally negatively charged oxygen atom has a substantial impact on the reactivity of the aromatic ring system, which can be largely explained by electron delocalization. thieme-connect.de This dual nature allows N-oxides to activate the heteroaromatic ring towards both nucleophilic and electrophilic reagents. mdpi.com

The N-oxide group exhibits both electron-donating and electron-withdrawing characteristics. Through resonance, the oxygen atom can donate electron density to the phenanthroline ring, particularly at the positions ortho and para to the N-oxide group. This increases the susceptibility of these positions to electrophilic attack. Conversely, the high electronegativity of the oxygen atom leads to a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.

Furthermore, the N-oxide moiety can act as a directing group in metal-catalyzed C-H functionalization reactions. thieme-connect.de While this often occurs at the ortho position, the rigid structure of the phenanthroline system may allow for functionalization at other positions. The N-oxide group can also serve as an internal oxidant in certain reactions. thieme-connect.de The weak N-O bond, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine (B92270) N-oxide, is prone to heterolytic fragmentation, allowing the N-oxide to act as a mild and nucleophilic oxygen atom donor. thieme-connect.de

Mechanistic Investigations of N-Oxide Formation and Decomposition

The formation of this compound typically involves the direct oxidation of the parent 2,7-phenanthroline. A common and effective method for the N-oxidation of phenanthroline derivatives is the use of peroxomonosulfate ion (PMS, Oxone®) in an acidic aqueous solution. nih.gov This method is considered a "green" oxidation process and can produce mono-N-oxides in high quality and with good to excellent yields. nih.gov

The mechanism of N-oxide formation with PMS is believed to proceed via an oxygen atom transfer. rsc.org Kinetic studies on the oxidation of 1,10-phenanthroline (B135089) derivatives by PMS have shown that these reactions are second order, being first order with respect to each reactant. rsc.org The large negative activation entropies (ΔS‡ ≈ -130 J mol⁻¹ K⁻¹) are indicative of a highly ordered transition state, which is characteristic of an oxygen atom transfer mechanism. rsc.orgunideb.hu

The pH of the reaction medium plays a critical role in the N-oxidation process. researchgate.netacs.org In acidic solutions (e.g., pH ~2), the reaction is slower, and the primary product is the mono-N-oxide. nih.gov This is because under acidic conditions, the phenanthroline substrate is protonated, which hinders the oxidative attack on the nitrogen atoms. nih.gov The resulting mono-N-oxide is also protonated and can form a strong intramolecular hydrogen bond, which prevents the oxidation of the second nitrogen atom to form a di-N-oxide. nih.govrsc.org As the pH increases towards neutral, the rate of oxidation significantly increases, and the formation of di-N-oxides and other oxidation products becomes more prevalent. nih.govacs.org

Table 1: Effect of pH on the N-oxidation of 1,10-Phenanthroline by Peroxomonosulfate

| pH Condition | Predominant Product | Reaction Rate | Mechanistic Feature |

| Acidic (e.g., pH 2) | Mono-N-oxide | Slower | Protonation of substrate hinders oxidation; intramolecular H-bond in product prevents di-N-oxidation. nih.gov |

| Neutral (e.g., pH 6.7) | Mono- and Di-N-oxides | Faster | Deprotonated substrate is more susceptible to oxidation, allowing for multiple N-oxidations. researchgate.netacs.org |

Decomposition of phenanthroline N-oxides can occur under various conditions. For instance, 1,10-phenanthroline mono-N-oxide has been identified as a product in the decomposition of tris(1,10-phenanthroline)iron(III) complexes, where it also exhibits a slight autocatalytic effect on the reaction. nih.govresearchgate.net The decomposition mechanism in this context is proposed to involve highly oxidized iron species. nih.govresearchgate.net In the absence of such complexation, decomposition can involve deoxygenation back to the parent phenanthroline or, under strong oxidizing conditions, further oxidation and cleavage of the aromatic rings. acs.org

Oxidation Reactions of Phenanthroline and its Derivatives

Beyond the formation of N-oxides, the phenanthroline ring system can undergo further oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The oxidation of phenanthroline derivatives can result in the transformation of the phenanthroline core itself. For example, the oxidation of 1,3-diphenyl-4,7-phenanthroline with potassium permanganate (B83412) in an alkaline medium leads to the formation of 1,8-diazafluorenone, indicating a significant rearrangement and oxidation of the heterocyclic system. pleiades.onlineresearchgate.net

Different oxidizing agents can yield distinct products. While peroxomonosulfate under controlled acidic conditions selectively oxidizes the nitrogen atoms nih.gov, stronger oxidants or different reaction media can lead to the oxidation of the carbon skeleton. For instance, heating 13-aryl-7,13-dihydro-12H-indeno[2,1-b] unideb.huacs.orgphenanthrolin-12-ones in nitrobenzene (B124822) results in the oxidation of the dihydro-phenanthroline moiety to the corresponding aromatic system. pleiades.onlineresearchgate.net

The presence of substituents on the phenanthroline ring also influences the outcome of oxidation reactions. The oxidation of 12-aryl- and 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-7H-benzo[b] unideb.huacs.orgphenanthrolin-11-ones with sodium nitrite (B80452) in acetic acid leads to the dehydrogenation of the tetrahydrobenzo moiety. pleiades.onlineresearchgate.net

Table 2: Examples of Oxidation Reactions of Phenanthroline Derivatives

| Phenanthroline Derivative | Oxidizing Agent/Conditions | Product | Reference |

| 1,3-Diphenyl-4,7-phenanthroline | Potassium permanganate (alkaline) | 1,8-Diazafluorenone | pleiades.onlineresearchgate.net |

| 13-Aryl-7,13-dihydro-12H-indeno[2,1-b] unideb.huacs.orgphenanthrolin-12-one | Nitrobenzene (heating) | 13-Aryl-12H-indeno[2,1-b] unideb.huacs.orgphenanthrolin-12-one | pleiades.onlineresearchgate.net |

| 12-Aryl-tetrahydro-7H-benzo[b] unideb.huacs.orgphenanthrolin-11-one | Sodium nitrite/acetic acid | 12-Aryl-dihydro-8H-benzo[b] unideb.huacs.orgphenanthrolin-11-one | pleiades.onlineresearchgate.net |

Nucleophilic Substitution Reactions on Halogenated Phenanthroline Cores

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those that are electron-deficient. libretexts.orgpressbooks.pub The presence of nitrogen atoms in the phenanthroline core inherently makes the ring system more electron-deficient compared to phenanthrene (B1679779), thus facilitating SNAr reactions. The introduction of an N-oxide group further enhances this effect through its inductive electron-withdrawing properties, making the halogenated phenanthroline core even more susceptible to nucleophilic attack.

For a nucleophilic aromatic substitution to occur, the aromatic ring must typically have an electron-withdrawing substituent positioned ortho or para to the leaving group (usually a halide). libretexts.org This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pub In the case of a halogenated this compound, the N-oxide group would act as a powerful activating group for a leaving group at an ortho or para position.

Challenges in performing nucleophilic substitutions on phenanthroline cores can arise, as evidenced by difficulties encountered in the substitution of 1,10-phenanthroline with organolithium reagents, where side reactions and low yields can be an issue. researchgate.netreddit.com An alternative approach to functionalizing the phenanthroline skeleton that avoids some of these difficulties is through coupling reactions, such as the Suzuki coupling of a dihalogenated phenanthroline with a boronic acid. researchgate.netreddit.com This highlights that while direct SNAr is mechanistically plausible, other synthetic strategies are often employed for the modification of the phenanthroline framework.

Coordination Chemistry of 2,7 Phenanthroline, 2 Oxide As a Ligand

Ligand Design Principles for Metal Complexation

The design of ligands for specific metal complexation is a cornerstone of coordination chemistry. For 2,7-Phenanthroline, 2-oxide, several principles guide its interaction with metal ions. The inherent rigidity of the phenanthroline backbone is a primary feature, which pre-organizes the nitrogen donor atoms for chelation, reducing the entropic penalty upon complexation. ijaar.org

The introduction of the N-oxide group at the 2-position offers an additional coordination site, allowing the ligand to act as a bidentate or potentially a bridging ligand. This N-oxide oxygen is a harder donor atom compared to the pyridinic nitrogen, which can influence the preference for certain metal ions based on Hard and Soft Acid-Base (HSAB) theory. Furthermore, the electronic nature of the N-oxide group, being electron-withdrawing, can modulate the electron density on the phenanthroline ring system. This electronic tuning is crucial for influencing the properties of the resulting metal complex, such as its redox potential and photophysical characteristics. The substituents at the 2 and 7 positions can also introduce steric constraints that affect the geometry and stability of the coordination sphere.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes of this compound with various transition metals have been explored. The synthesis generally involves mixing stoichiometric amounts of the ligand and the desired metal salt, such as copper(II) chloride, manganese(II) acetate (B1210297), potassium hexachloroosmate(IV), iron(III) chloride, or palladium(II) chloride, in solvents like ethanol, methanol, or acetonitrile. nih.govrsc.orgnih.govresearchgate.net Gentle heating or stirring at room temperature is often sufficient to promote complex formation.

The characterization of these complexes relies on several methods. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often indicated by a shift in the N-O stretching frequency. rsc.org UV-Visible spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. rsc.orgdergipark.org.tr Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org For paramagnetic complexes, such as those of Mn(II) and some Fe(III) species, magnetic susceptibility measurements are employed to determine the electronic state of the metal ion. rsc.org

Table 1: Examples of Transition Metal Complexes with Phenanthroline-type Ligands and Characterization Data

| Metal Ion | Typical Precursor | Coordination Geometry | Key Characterization Techniques |

| Copper(II) | CuCl₂ | Square planar or distorted octahedral | IR, UV-Vis, X-ray Diffraction |

| Manganese(II) | Mn(OAc)₂ | Octahedral | IR, Magnetic Susceptibility |

| Osmium(II) | (NH₄)₂OsCl₆ | Octahedral | Cyclic Voltammetry, UV-Vis, NMR |

| Iron(II/III) | FeCl₃ | Octahedral | IR, UV-Vis, X-ray Diffraction, Mössbauer Spectroscopy |

| Palladium(II) | PdCl₂ | Square planar | ¹H NMR, X-ray Diffraction |

Note: This table is illustrative and based on general synthesis and characterization of phenanthroline complexes.

Lanthanide ions are known for their unique luminescent properties, characterized by sharp, line-like emission bands. However, their direct excitation is inefficient due to parity-forbidden f-f transitions. Organic ligands, such as this compound, can act as "antennas" to absorb light and efficiently transfer the energy to the lanthanide ion, which then luminesces.

The synthesis of luminescent lanthanide complexes with this compound follows similar procedures to transition metal complexes, typically by reacting the ligand with a lanthanide salt (e.g., nitrates or chlorides of europium or terbium) in a suitable solvent. The N-oxide group can play a crucial role in the sensitization process by modifying the energy levels of the ligand's triplet state to better match the emissive energy levels of the lanthanide ion. The coordination of the N-oxide can also displace solvent molecules from the lanthanide's inner coordination sphere, which is known to quench luminescence. The characterization of these complexes heavily relies on photoluminescence spectroscopy to determine excitation and emission spectra, quantum yields, and luminescence lifetimes.

Functionalization and Derivatization of 2,7 Phenanthroline, 2 Oxide

Carbon-Heteroatom (N, P, B) Bond Forming Reactions

Carbon-Phosphorus Bond Formation

The introduction of phosphonate (B1237965) groups onto N-heterocyclic scaffolds is a key strategy for creating ligands with enhanced coordination properties, catalysts, and photoactive materials. While direct palladium-catalyzed phosphonylation (Hirao reaction) is a universal method for halogenated 1,10-phenanthrolines, the reactivity of N-oxides presents alternative routes. nih.gov

Research into the synthesis of phosphonate-substituted 1,10-phenanthrolines has shown that reactions can proceed through the corresponding N-oxide. nih.gov This suggests a plausible pathway for the functionalization of 2,7-phenanthroline, 2-oxide. One reported method involves the reaction of 1,10-phenanthroline (B135089) N-oxide with phosphorus oxychloride (POCl₃) followed by treatment with an alcohol, although specific details for this transformation are sparse in the provided literature. nih.gov

A more contemporary and milder approach involves visible light photoredox catalysis, which has been successfully applied to bromo-substituted 1,10-phenanthrolines. This transition-metal-free method utilizes an organic photocatalyst, such as Eosin Y, to facilitate the C-P bond formation with reagents like triethyl phosphite. nih.gov The reaction's success is highly dependent on the position of the bromine atom and other substituents on the phenanthroline core. nih.gov For instance, the phosphonylation of 5-bromo-1,10-phenanthroline (B1267314) proceeds in moderate yield, whereas 4-bromo-1,10-phenanthroline (B3068671) primarily undergoes reduction. nih.gov This highlights the intricate electronic effects that also govern the reactivity of this compound.

Table 1: Photocatalytic Phosphonylation of Bromo-1,10-phenanthrolines (Analogous Reaction) nih.gov

| Entry | Substrate | Product | Yield |

|---|---|---|---|

| 1 | 5-Bromo-1,10-phenanthroline | 1,10-Phenanthrolin-5-ylphosphonic acid diethyl ester | 52% |

| 2 | 4-Bromo-1,10-phenanthroline | 1,10-Phenanthrolin-4-ylphosphonic acid diethyl ester | 0% |

| 3 | 3-Bromo-1,10-phenanthroline | 1,10-Phenanthrolin-3-ylphosphonic acid diethyl ester | 26% |

Conditions: Substrate, triethyl phosphite, Eosin Y, DIPEA, DMSO, Blue LED irradiation, 22-40 h.

To apply this to this compound, a precursor such as bromo-2,7-phenanthroline, 2-oxide would be required. The subsequent photocatalytic reaction would likely proceed under similar mild, transition-metal-free conditions.

Miyaura-Ishiyama Coupling

The Miyaura-Ishiyama borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing aryl- and heteroarylboronates from the corresponding halides or triflates. organic-chemistry.orgresearchgate.net These boronate products are versatile intermediates, most notably for subsequent Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.govnih.gov

Direct application of the Miyaura borylation to this compound has not been extensively reported. The successful implementation of this reaction would first necessitate the synthesis of a halogenated derivative, for example, X-bromo-2,7-phenanthroline, 2-oxide. The methodology has proven effective for a wide range of heteroaryl halides, including pyridine (B92270), quinoline (B57606), and phenanthroline derivatives. nih.govacs.org

The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium precursor and a phosphine (B1218219) ligand (e.g., XPhos), along with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.com A crucial component is the base, with potassium acetate (B1210297) (KOAc) being commonly used to avoid competitive Suzuki coupling of the boronate product. organic-chemistry.orgalfa-chemistry.com

Table 2: Representative Conditions for Miyaura Borylation of Heteroaryl Halides (Analogous Reactions) nih.gov

| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | XPhos-Pd-G2 / XPhos | KOAc | Dioxane | 80 | 90% |

| 2-Chloropyridine | XPhos-Pd-G2 / XPhos | KOAc | Dioxane | 80 | 85% |

The presence of the N-oxide functionality on the 2,7-phenanthroline ring could influence the electronic properties and potentially the catalytic cycle. However, the mild conditions and high functional group tolerance of the Miyaura borylation suggest that the synthesis of a this compound boronate ester is a feasible objective, providing a gateway to a wide array of derivatives through subsequent Suzuki-Miyaura C-C bond formation. nih.govtcichemicals.com

Introduction of Carboxylic Acid and Other Oxygen-Containing Functional Groups

The incorporation of carboxylic acid groups into the phenanthroline framework is of significant interest for creating ligands for functional metal-organic frameworks (MOFs) and photosensitizers. researchgate.net While direct carboxylation of this compound is not well-documented, analogous syntheses on related scaffolds suggest several viable routes.

One common strategy is the oxidation of methyl-substituted phenanthrolines. For example, 2,9-dimethyl-1,10-phenanthroline can be oxidized to 1,10-phenanthroline-2,9-dicarboxylic acid using potent oxidizing agents like nitric acid or sodium chlorite. researchgate.netnih.gov Applying this to a hypothetical 2,7-dimethyl-phenanthroline followed by N-oxidation could yield the desired carboxylic acid derivative.

Alternatively, palladium-catalyzed alkoxycarbonylation of bromo-phenanthrolines provides a direct route to the corresponding esters, which can then be hydrolyzed to the carboxylic acid. researchgate.net This method was successfully used to prepare 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-3,8-dicarboxylic acid from their bromo-precursors. researchgate.net A similar sequence starting from a bromo-2,7-phenanthroline, 2-oxide could be envisioned.

The introduction of other oxygen-containing groups, such as hydroxyl functions, is less straightforward. In some cases, SNAr reactions on chloro-substituted phenanthrolines with methoxide (B1231860) can yield methoxy-phenanthrolines, which could potentially be demethylated. researchgate.net For instance, diethyl 4,7-dichloro-1,10-phenanthroline-3,8-dicarboxylate reacts with sodium methoxide to give the 4,7-dimethoxy derivative. researchgate.net The feasibility of such reactions on a this compound system would depend on the position and activation of the leaving group.

Table 3: Synthesis of Phenanthroline Carboxylic Acids (Analogous Reactions)

| Starting Material | Reagents & Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| 2,9-Dimethyl-1,10-phenanthroline | 1. SeO₂, Dioxane; 2. HNO₃ | 1,10-Phenanthroline-2,9-dicarboxylic acid | ~53% (2 steps) | researchgate.net |

| 2,9-Dimethyl-1,10-phenanthroline | NaClO₂, H₂O, 90 °C | 9-Methyl-1,10-phenanthroline-2-carboxylic acid | 58% | nih.gov |

Chemical Immobilization and Attachment to Solid Supports (e.g., Mesoporous Silica (B1680970) Nanoparticles)

Immobilizing functional molecules like phenanthroline derivatives onto solid supports, such as mesoporous silica nanoparticles (MSNs), is a widely used technique to create hybrid materials for catalysis, sensing, and drug delivery. lookchem.comarabjchem.org The high surface area and tunable pore structure of MSNs make them excellent candidates for such applications. nih.gov

While the direct immobilization of this compound is not specifically described, a general and effective strategy involves a multi-step process using a phenanthroline derivative bearing a suitable reactive handle. arabjchem.orgresearchgate.net This process typically involves:

Synthesis of MSNs: Mesoporous silica nanoparticles are first synthesized, often via a hydrothermally assisted sol-gel process using a silica source like sodium silicate (B1173343) or tetraethyl orthosilicate (B98303) (TEOS). arabjchem.orgnih.gov

Surface Silanization: The surface of the MSNs is functionalized to introduce reactive groups. A common method is silanization with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to graft primary amine groups onto the silica surface. lookchem.comresearchgate.net

Covalent Attachment: The functionalized phenanthroline derivative is then covalently attached to the aminated surface. If the phenanthroline derivative contains an aldehyde group (e.g., phenanthroline-2-carbaldehyde), attachment occurs via the formation of a Schiff base (imine) linkage through condensation with the surface amine groups. arabjchem.orgresearchgate.net

For this compound, a derivative containing a carbaldehyde, carboxylic acid (for amide coupling), or a trialkoxysilane group would be required for efficient grafting onto the functionalized silica surface. The successful immobilization of phenanthroline-2-carbaldehyde onto MSNs to create a nano-chelator for metal ion extraction demonstrates the viability of this approach for phenanthroline-based ligands. arabjchem.orgresearchgate.net Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM) are used to confirm the successful covalent attachment of the organic moiety to the nanoparticle surface. lookchem.comresearchgate.net

Table 4: Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 1,10-Phenanthroline | phen |

| Phosphorus oxychloride | POCl₃ |

| Eosin Y | - |

| Triethyl phosphite | P(OEt)₃ |

| 5-Bromo-1,10-phenanthroline | - |

| 4-Bromo-1,10-phenanthroline | - |

| 3-Bromo-1,10-phenanthroline | - |

| Diisopropylethylamine | DIPEA |

| Dimethyl sulfoxide | DMSO |

| Bis(pinacolato)diboron | B₂pin₂ |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | PdCl₂(dppf) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos |

| Potassium acetate | KOAc |

| 3-Bromoquinoline | - |

| 2-Chloropyridine | - |

| 5-Chloro-2-fluoropyridine | - |

| 2,9-Dimethyl-1,10-phenanthroline | Neocuproine |

| Nitric acid | HNO₃ |

| Sodium chlorite | NaClO₂ |

| 3,8-Dibromo-1,10-phenanthroline | - |

| Palladium(II) acetate | Pd(OAc)₂ |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf |

| Mesoporous Silica Nanoparticles | MSNs |

| Tetraethyl orthosilicate | TEOS |

| (3-Aminopropyl)triethoxysilane | APTES |

Theoretical and Computational Studies of 2,7 Phenanthroline, 2 Oxide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,7-Phenanthroline, 2-oxide, DFT calculations would be employed to predict a variety of molecular properties.

These properties would include:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational frequencies: Calculating the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure. researchgate.net

Electronic properties: Predicting properties such as dipole moment and polarizability, which provide insight into the molecule's interaction with electric fields.

A recent study provided a method for synthesizing a series of mono-N-oxides of 1,10-phenanthrolines and used DFT calculations at the TD-DFT/TPSSh/def2-TZVP level to predict their UV spectra. nih.gov Similar approaches could be applied to this compound to understand its molecular and electronic properties.

Prediction of Electronic Structures (HOMO/LUMO) and Energy Gaps

A key aspect of theoretical studies is the prediction of the electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter.

For this compound, theoretical calculations would provide:

HOMO and LUMO energy levels: These values are indicative of the molecule's ability to donate or accept electrons, respectively.

HOMO-LUMO gap: This gap provides an estimate of the molecule's electronic excitation energy and is related to its chemical reactivity and stability. ossila.com A smaller gap generally suggests that the molecule is more easily excitable.

Electron density distribution: Visualizing the HOMO and LUMO can show which parts of the molecule are involved in electron donation and acceptance.

Studies on related phenanthroline derivatives have shown that substituents can significantly influence the HOMO-LUMO gap. mdpi.com For instance, substituents with a positive π-mesomeric effect tend to decrease the HOMO-LUMO gap. mdpi.com DFT calculations on a novel Nickel(II):Phenanthroline complex revealed HOMO-LUMO gap values of 3.20 eV in a vacuum and 4.26 eV in water. mdpi.com

Modeling of Photophysical Properties (e.g., Thermally Activated Delayed Fluorescence, Nonlinear Optics)

Computational modeling is instrumental in predicting and understanding the photophysical properties of molecules. For this compound, these models could investigate:

Thermally Activated Delayed Fluorescence (TADF): Computational studies can predict whether a molecule is a good candidate for a TADF emitter by calculating the energy difference between the lowest singlet (S1) and triplet (T1) excited states. A small energy gap is a key requirement for efficient TADF. semanticscholar.org

Nonlinear Optics (NLO): Theoretical calculations can determine the hyperpolarizability of a molecule, which is a measure of its NLO response. semanticscholar.org Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. There is often an inverse relationship between the HOMO-LUMO gap and the first hyperpolarizability. semanticscholar.org

Computational studies on phenanthrene (B1679779) and phenanthroline derivatives have been used to investigate their potential as TADF and NLO materials. researchgate.net

Simulation of Absorption and Emission Processes

Time-dependent density functional theory (TD-DFT) is a common method for simulating the absorption and emission spectra of molecules. For this compound, these simulations would yield:

UV-Vis Absorption Spectrum: TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical spectra can be compared with experimental data to validate the computational approach.

Emission Spectrum (Fluorescence/Phosphorescence): By calculating the energies of the excited states and the transition probabilities, the emission spectrum can be simulated. This provides insights into the color and efficiency of light emission. researchgate.net

Simulations can help assign the electronic transitions responsible for the observed absorption and emission bands, such as π→π* or n→π* transitions. researchgate.net

Investigation of Energy and Charge Transfer Mechanisms

Computational methods are crucial for elucidating the mechanisms of energy and charge transfer, which are fundamental processes in photochemistry and materials science. For this compound, theoretical studies could explore:

Intramolecular Charge Transfer (ICT): Calculations of the electron density distribution in the ground and excited states can reveal the extent of charge transfer upon photoexcitation. This is particularly relevant for donor-acceptor systems.

Energy Transfer: In systems containing multiple chromophores, computational models can predict the rate and efficiency of energy transfer between them.

Charge Transfer at Interfaces: If this compound is part of a larger system, such as a complex or adsorbed on a surface, simulations can model the charge transfer dynamics between the molecule and its environment. rsc.org

Understanding these mechanisms is vital for designing molecules with specific photophysical properties for applications in areas like photocatalysis and organic electronics.

Correlation Studies between Experimental Redox Potentials and Computed Electronic Parameters

Theoretical calculations can be used to predict the redox potentials of molecules, which are important for understanding their electrochemical behavior. For this compound, this would involve:

Calculating Oxidation and Reduction Potentials: DFT and other methods can be used to compute the energies of the neutral, oxidized, and reduced forms of the molecule. From these energies, the redox potentials can be estimated.

Correlation with Electronic Parameters: The calculated redox potentials can be correlated with other computed electronic parameters, such as the HOMO and LUMO energies. For example, the oxidation potential is often linearly related to the HOMO energy, while the reduction potential is related to the LUMO energy.

Comparison with Experimental Data: The predicted redox potentials can be compared with experimental values obtained from techniques like cyclic voltammetry. researchgate.net This comparison helps to validate the computational model and provides a deeper understanding of the molecule's electronic structure.

Such correlation studies are valuable for predicting the electrochemical properties of new molecules without the need for extensive experimental work. semanticscholar.orgscribd.com

Advanced Applications of 2,7 Phenanthroline, 2 Oxide and Its Derivatives in Materials Science

Organic Photovoltaics (OPVs) and Organic Solar Cell Components

Phenanthroline derivatives are crucial in enhancing the efficiency and stability of organic solar cells (OSCs). They are frequently employed as cathode interface layers (CILs), which play a vital role in improving charge extraction and transport between the active layer and the cathode.

Recent research has focused on synthesizing novel phenanthroline-based compounds to serve as efficient CILs. For instance, two alcohol-soluble materials, a single-phenanthroline-carbolong (SPC) and a double-phenanthroline-carbolong (DPC), have been developed. These materials exhibit reduced HOMO and LUMO energy levels and increased electrical conductivity compared to the commonly used bathocuproine (BCP). An organic solar cell incorporating DPC achieved a high efficiency of 18.2%. The enhanced performance is attributed to the larger steric hindrance and stronger electron-withdrawing nature of the double-phenanthroline-carbolong, which suppresses undesirable interfacial reactions with the non-fullerene acceptor. nih.gov

Another study introduced water-soluble phenanthroline derivatives, disodium 4,4'-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate (Phen-1) and disodium 4,7-diphenyl-1,10-phenanthroline 4′,4″-disulfonate (Phen-2), as CILs. bohrium.com The use of these materials in OSCs led to a significant improvement in power conversion efficiency (PCE), from 5.56% to 8.58%. bohrium.com This enhancement is due to the smoother interface and improved hydrophilicity of the active layer, which facilitates better contact with the cathode and more efficient electron extraction and transport. bohrium.com

A computational study using Density Functional Theory (DFT) investigated a series of phenanthroline derivatives with a Donor-π-Acceptor (D-π-A) motif. This design aims to enhance intramolecular charge transfer, a key property for organic semiconductors in solar cells. The study identified compounds with narrow inter-frontier energy gaps, suggesting their potential as effective organic solar cell components. semanticscholar.org

Table 1: Performance of Organic Solar Cells with Phenanthroline Derivative Cathode Interface Layers

| Device Configuration | Cathode Interface Layer (CIL) | Open-Circuit Voltage (VOC) [V] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| D18:L8-BO based | Double-phenanthroline-carbolong (DPC) | - | - | 18.2 |

| Polymer-based | Without CIL | 0.73 | 52.49 | 5.56 |

| Phen-2 | 0.79 | 67.17 | 8.58 |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Phenanthroline derivatives have emerged as promising materials for thermally activated delayed fluorescence (TADF) emitters, which are critical for the development of highly efficient organic light-emitting diodes (OLEDs). The unique electronic structure of these compounds allows for efficient harvesting of both singlet and triplet excitons, leading to enhanced electroluminescence.

Isomer engineering has been shown to be an effective strategy for tailoring the optoelectronic properties of phenanthroline-based TADF emitters. technion.ac.ilresearchgate.net In one study, three isomeric compounds, o-PXZP, m-PXZP, and p-PXZP, were synthesized by incorporating an electron-donating phenoxazine unit at different positions of a phenanthroline core. technion.ac.ilresearchgate.net The meta- and para-linked isomers, m-PXZP and p-PXZP, exhibited superior properties compared to the ortho-isomer, including higher decomposition temperatures, higher photoluminescence quantum efficiencies, and smaller singlet-triplet energy splitting. technion.ac.ilresearchgate.net An OLED device based on the m-PXZP emitter achieved a maximum external quantum efficiency (EQE) of 18.9%. technion.ac.ilresearchgate.net

Further research into D–π–A–π–D type skeletons has led to the development of color-tunable TADF emitters. rsc.org By using a pyrazino[2,3-f] bohrium.commdpi.comphenanthroline acceptor and varying the donor groups (tCz, Ac, and PXZ), researchers synthesized emitters that span from sky-blue to yellow-orange. rsc.org The PXZ-DPPN emitter, when used in a vacuum-deposited OLED, demonstrated a maximum EQE of 20.1% with yellow-orange emission. rsc.org

Another molecular design approach involves attaching different electron-donating groups to a rigid dibenzo[a,c]phenazine-2,7-dicarbonitrile (BPCN) acceptor. rsc.org This strategy yielded color-tunable TADF emitters in the long-wavelength region, from yellow to deep-red. The Ac-BPCN emitter, featuring a highly distorted donor-acceptor structure, achieved a high EQE of over 20%. rsc.org

Table 2: Performance of OLEDs with Phenanthroline-Based TADF Emitters

| TADF Emitter | Maximum External Quantum Efficiency (EQE) [%] | Emission Color | CIE Coordinates (x, y) |

|---|---|---|---|

| m-PXZP | 18.9 | Green | - |

| PXZ-DPPN | 20.1 | Yellow-Orange | (0.49, 0.50) |

| Ac-DPPN | 5.8 | Green | (0.28, 0.52) |

| tCz-DPPN | 1.7 | Sky-Blue | (0.15, 0.23) |

| Ac-BPCN | >20 | Orange-Red | (0.54, 0.45) |

Nonlinear Optical (NLO) Materials

The unique electronic and structural characteristics of phenanthroline derivatives make them promising candidates for nonlinear optical (NLO) materials. nih.govrsc.orgmdpi.comaps.org These materials are essential for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov

The NLO properties of organic molecules are often associated with the delocalization of π-electrons within their structure, leading to intermolecular charge transfer. nih.gov Computational studies have been employed to predict the NLO responses of phenanthroline derivatives. A study using Density Functional Theory (DFT) investigated phenanthrene (B1679779) and phenanthroline-based structures, calculating properties such as total molecular dipole moment, linear polarizability, and hyperpolarizability. The results indicated that these systems have potential as NLO materials. semanticscholar.org

Furthermore, the fusion of a pyrazino[2,3-f]phenanthroline moiety with a phthalocyanine (Pc) scaffold has been theoretically shown to create low-symmetry molecules with enhanced NLO properties. researchgate.net This structural modification is expected to yield materials suitable for applications in organic solar cells and field-effect transistors. researchgate.net

Hole-Blocking and Electron-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Phenanthroline-based compounds are widely utilized as electron-transporting and hole-blocking materials in OLEDs, contributing to improved device efficiency and stability. google.com Their rigid, electron-deficient structure facilitates efficient electron transport while impeding the flow of holes, leading to a more balanced charge injection and recombination within the emissive layer. researchgate.net

Phenanthroline-fused phenazine and its derivatives have been identified as excellent materials for use in emissive layers, electron transport layers, and hole-blocking layers of OLEDs. google.com These compounds can be used in both electro-fluorescent and electro-phosphorescent devices. google.com

In the development of deep-red OLEDs, a phenanthroline derivative, nBPhen, has been successfully used as an n-type exciplex host partner. rsc.org This novel exciplex system resulted in highly stable and efficient deep-red OLEDs with a maximum external quantum efficiency of approximately 17% and a significantly longer lifetime compared to state-of-the-art devices. rsc.org

Furthermore, new phenanthroline-based compounds have been designed for use in tandem OLEDs. acs.org Specifically, 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (p-bPPhenB) and 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene (m-bPPhenB) have demonstrated high electron mobility and exceptional operational stability, making them suitable for the charge generation unit in tandem OLEDs. acs.org The design of these molecules, particularly the meta-linkage in m-bPPhenB, enhances the rigidity of the structure, which is beneficial for the stability of the OLED. acs.org

Researchers have also synthesized blue-emitting materials based on 1,10-phenanthroline (B135089) derivatives. An OLED device using 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] bohrium.commdpi.comphenanthroline as the emitter showed promising results, with a luminous efficiency of 1.45 cd/A and deep-blue emission coordinates. nih.gov

Semiconductor Behavior in Thin Film Architectures

Derivatives of phenanthroline are being explored as organic semiconductors for applications in thin-film electronics, such as field-effect transistors (FETs) and thermistors. nih.gov Their electrical and optical properties can be tuned through chemical modification, making them versatile materials for various electronic devices.

A study on pyrrolo[1,2-i] mdpi.comresearchgate.netphenanthroline derivatives deposited as thin films using the spin-coating technique revealed their potential as n-type semiconductors. nih.govnih.gov After heat treatment, these films exhibited thermal activation energies between 0.68 and 0.78 eV and direct optical band gaps in the range of 4.17–4.24 eV. nih.gov The presence of extended π-conjugation in these molecules facilitates electron transfer and electrical conduction. nih.gov These properties make them promising for applications in optoelectronics and nanoelectronics. nih.govnih.gov

In another line of research, a new phenacene-type molecule, 2,7-didodecylphenanthro[2,1-b:7,8-b′]dithiophene, was synthesized. scispace.com Thin-film FETs fabricated with this material showed p-channel, normally-off characteristics with high field-effect mobilities. scispace.com The highest mobility recorded was 5.4 cm²V⁻¹s⁻¹, indicating its suitability for transistor applications. scispace.com Further studies on 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives showed that modifying the side chains (alkyl or decylthienyl groups) can effectively alter the physicochemical properties, which is a key strategy for developing high-performance organic semiconductors. mdpi.com

Table 3: Electrical and Optical Properties of Phenanthroline-Based Semiconductor Thin Films

| Compound Family | Semiconductor Type | Thermal Activation Energy (Ea) [eV] | Direct Optical Band Gap (Eg) [eV] | Field-Effect Mobility (µ) [cm²V⁻¹s⁻¹] |

|---|---|---|---|---|

| Pyrrolo[1,2-i] mdpi.comresearchgate.netphenanthrolines | n-type | 0.68 - 0.78 | 4.17 - 4.24 | - |

| 2,7-didodecylphenanthro[2,1-b:7,8-b′]dithiophene | p-type | - | - | up to 5.4 |

Chelating Agents for Trace Metal Adsorption and Separation

The ability of phenanthroline and its derivatives to form stable complexes with various metal ions makes them excellent chelating agents for the adsorption and separation of trace metals. mdpi.comresearchgate.net This property is particularly useful in environmental remediation and analytical chemistry for the preconcentration and determination of metal ions. nih.govnih.gov

One approach involves the functionalization of substrates with phenanthroline-based ligands. For example, o-phenanthroline has been used in conjunction with vertically ordered mesoporous silica (B1680970) films (VMSF) for the ultrasensitive electrochemical detection of ferrous ions (Fe²⁺). acs.org The chelation of Fe²⁺ by o-phenanthroline forms a complex, Fe(Phen)₃²⁺, which is effectively preconcentrated within the nanochannels of the VMSF, leading to a highly sensitive detection method. acs.org

In another study, various metal ions and chelators, including 1,10-phenanthroline and its analogues, were investigated for their effect on the dipeptidase activity of the bacterium Prevotella ruminicola. nih.gov It was found that certain metal ions and chelators are potent inhibitors of the enzyme's activity. Among the tested phenanthroline derivatives, 3,4,7,8-tetramethyl-1,10-phenanthroline was found to be a more effective inhibitor than the parent molecule. nih.gov

Table 4: Applications of Phenanthroline Derivatives as Chelating Agents

| Phenanthroline Derivative | Application | Target Metal Ions | Key Findings |

|---|---|---|---|

| o-Phenanthroline | Electrochemical sensing | Fe²⁺ | Forms Fe(Phen)₃²⁺ complex, enabling ultrasensitive detection when confined in VMSF nanochannels. |

| 1,10-Phenanthroline and analogues | Enzyme inhibition study | Various transition metals (Cu²⁺, Cr²⁺, Hg²⁺, Co²⁺, Mn²⁺, Zn²⁺) | 3,4,7,8-tetramethyl-1,10-phenanthroline is a more potent inhibitor of dipeptidase activity than 1,10-phenanthroline. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Phenanthroline N-Oxides

The synthesis of phenanthroline N-oxides is moving towards greener and more efficient methodologies. Historically, the N-oxidation of phenanthrolines utilized reagents like hydrogen peroxide (H₂O₂) in glacial acetic acid or urea-hydrogen peroxide (UHP). nih.gov However, contemporary research emphasizes sustainable approaches that offer high yields and selectivity under milder conditions.

A significant advancement is the use of peroxomonosulfate ion (PMS, commercially known as Oxone) as a green oxidant in acidic aqueous solutions. nih.govnajah.edumdpi.com This method provides a straightforward route to mono-N-oxides with good to excellent yields. nih.gov The pH of the reaction medium is a critical parameter for controlling the reaction's outcome; slightly acidic conditions (pH ≈ 2) favor the formation of mono-N-oxides by protonating the substrate, which hinders a second oxidative attack. nih.govnih.gov In contrast, neutral conditions can facilitate the formation of di-N-oxides. nih.govnih.gov This pH-dependent selectivity offers a simple and powerful tool for selectively synthesizing either mono- or di-N-oxides.

Future research will likely focus on optimizing these green methods for a wider range of phenanthroline isomers, including 2,7-phenanthroline. The exploration of solvent-free reactions and the use of recyclable catalysts represent further avenues for enhancing the sustainability of N-oxide synthesis, aligning with the principles of green chemistry which advocate for maximizing atom economy and utilizing less hazardous chemicals. osti.gov

Table 1: Comparison of Oxidants for Phenanthroline N-Oxide Synthesis

| Oxidant | Typical Conditions | Primary Product(s) | Key Advantages/Disadvantages |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Glacial acetic acid | Mono-N-oxide | Traditional method, uses strong acid. |

| Peroxomonosulfate (PMS) | Acidic (pH ≈ 2) aqueous solution | Mono-N-oxide | "Green" oxidant, high selectivity, mild conditions. nih.govnih.gov |

| Peroxomonosulfate (PMS) | Neutral aqueous solution | Di-N-oxide | Allows for di-oxidation, but may yield product mixtures. nih.govnih.gov |

Exploration of Advanced Functionalization Strategies for Tailored Properties

The 1,10-phenanthroline (B135089) scaffold is a highly versatile platform for chemical modification, offering eight different carbon positions for the attachment of functional groups. acs.org This versatility extends to isomers like 2,7-phenanthroline and their N-oxides, where strategic functionalization can be used to precisely tailor the molecule's properties for specific applications.

Advanced functionalization strategies focus on introducing substituents that can modulate the electronic, steric, and photophysical characteristics of the molecule. For instance, functionalizing the phenanthroline core is a key strategy in designing ligands for the selective separation of trivalent actinides from lanthanides, a critical challenge in nuclear waste management. preprints.org The introduction of different aliphatic rings or phenol groups onto the phenanthroline backbone directly influences the ligand's binding affinity and selectivity for specific metal ions. preprints.org

Furthermore, the N-oxide group itself is an active site for functionalization and can influence the molecule's reactivity. It can act as an internal oxidant, a directing group in substitution reactions, or participate in cycloaddition and photochemical reactions. nih.gov The electronic properties of substituents on the aromatic ring also correlate directly with the basicity of the phenanthroline N-oxide, demonstrating how functionalization can be used to fine-tune its fundamental chemical properties. nih.gov

Emerging trends involve incorporating functionalized phenanthroline N-oxides into larger systems. By designing phenanthroline-based monomers with polymerizable groups (e.g., acrylates), these units can be integrated into polymers, leading to advanced macromolecular structures capable of forming metallo-polymers or single-chain nanoparticles with tailored catalytic or luminescent properties. researchgate.net

Sophisticated Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new functional molecules based on the phenanthroline N-oxide framework. Density Functional Theory (DFT) and its derivatives are at the forefront of these efforts, enabling the accurate prediction of a wide range of molecular properties before synthesis is attempted.

DFT calculations have been successfully employed to predict the geometric structures and UV-Vis absorption spectra of 1,10-phenanthroline mono-N-oxides, with specific functionals like TPSSh showing excellent agreement with experimental results. nih.gov Such calculations allow for the elucidation of electronic transitions and the nature of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding a molecule's reactivity and photophysical behavior. najah.edursc.org

A key application of computational modeling is the rational design of ligands for specific tasks. For example, relativistic DFT methods are used to model the complexation of phenanthroline derivatives with heavy elements like actinides and lanthanides. mdpi.com These models can predict binding energies and thermodynamic separation factors, providing crucial insights into the structure-property relationships that govern selective metal ion binding. mdpi.comresearchgate.net This predictive power allows researchers to screen libraries of virtual compounds and identify the most promising candidates for synthesis, saving significant time and resources.

Beyond coordination chemistry, computational tools can forecast the potential of new derivatives in materials science, such as predicting the HOMO-LUMO gap to assess suitability for organic solar cells, or in medicinal chemistry by predicting drug-like properties. nih.govresearchgate.net Furthermore, DFT is instrumental in unraveling complex reaction mechanisms, such as identifying transition states and reaction pathways in the catalytic functionalization of N-oxides, thereby guiding the development of more efficient synthetic protocols. acs.org

Integration of 2,7-Phenanthroline, 2-oxide into Multi-component Systems and Nanostructured Materials

The unique combination of a rigid, planar aromatic system, metal-chelating nitrogen atoms, and a polar, coordinating N-oxide group makes this compound an exceptional building block for advanced materials. Future research is increasingly focused on integrating this and similar molecules into functional multi-component systems and nanostructures.

Supramolecular Assemblies: The planar structure of phenanthroline N-oxides facilitates layering in the solid state through π-stacking interactions. nih.gov This, combined with the hydrogen bonding capability of the N-oxide group, makes them ideal candidates for directing the self-assembly of complex supramolecular architectures. mdpi.compreprints.org These ordered systems are foundational for developing new crystalline materials with tailored optical or electronic properties.

Metal-Organic Frameworks (MOFs): Phenanthroline derivatives are highly valued as organic linkers for constructing robust and porous MOFs. osti.govrsc.org By incorporating this compound as a linker, it is possible to create MOFs where the phenanthroline unit can be subsequently metalated to install active catalytic sites. rsc.org The N-oxide group can also interact with metal nodes or guest molecules, potentially influencing the framework's stability and functionality. Such MOFs have shown promise as highly active, recyclable catalysts and as materials for the selective capture of specific ions, such as lanthanides. researchgate.netrsc.org

Nanostructured Materials: Phenanthroline-based metal complexes can serve as precursors for the synthesis of nanostructured materials. Through processes like thermal decomposition, these complexes can be converted into metal oxide nanoparticles (e.g., NiO), with the ligand structure influencing the morphology and properties of the final nanomaterial. najah.edunih.gov Another exciting direction is the functionalization of nanoparticles with phenanthroline N-oxide-containing complexes. For example, copper-phenanthroline complexes have been attached to gold nanoparticles to create multi-component systems for potential applications in nanomedicine, such as anticancer agents. acs.orgresearchgate.net This approach combines the properties of the molecular complex with the unique features of the nanoscale scaffold.

Table 2: Applications of Phenanthroline Derivatives in Advanced Materials

| Material Type | Role of Phenanthroline Derivative | Potential Application |

|---|---|---|

| Supramolecular Assemblies | Structural building block via non-covalent interactions. | Crystal engineering, functional materials. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic linker to form porous network. | Heterogeneous catalysis, ion separation. rsc.orgrsc.org |

| Metal Oxide Nanoparticles | Precursor in thermal decomposition synthesis. | Catalysis, electronics. nih.gov |

| Functionalized Nanoparticles | Surface ligand to impart specific functionality. | Nanomedicine, drug delivery. acs.org |

Q & A

Q. Critical Parameters :

- pH Control : Excess acidity may lead to decomposition; alkaline conditions stabilize the N-oxide product .

- Reaction Time : Prolonged reaction durations risk side products (e.g., di-N-oxides) .

How can spectroscopic and crystallographic techniques characterize this compound?

Q. Basic Research Focus

- UV-Vis Spectroscopy : Identify π→π* transitions in the 250–300 nm range and n→π* transitions near 350 nm, with shifts indicating N-oxide formation .

- X-ray Crystallography : Resolve the planar structure and bond angles. Submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ peak at m/z 193.1) .

Q. Data Interpretation :

- Compare crystallographic metrics (e.g., bond lengths) with density functional theory (DFT) calculations to validate structural accuracy .

What computational approaches predict the electronic properties of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model redox potentials and HOMO-LUMO gaps. Basis sets like 6-31G(d) are recommended .

- TD-DFT for Excited States : Simulate UV-Vis spectra by incorporating solvent effects (e.g., polarizable continuum models) .

Q. Validation :

Does this compound pose mutagenic risks?

Q. Advanced Research Focus

- Structural Alert Analysis : Aromatic N-oxides are not inherently mutagenic unless paired with additional alerts (e.g., nitro groups). Use tools like Derek Nexus or Toxtree to screen for co-existing alerts .

- Ames Test Protocol :

- Strains : Salmonella typhimurium TA98 and TA100 with/without metabolic activation (S9 mix).

- Dose Range : 0.1–5000 µg/plate in triplicate .

Q. Interpretation :

- Negative results require confirmation via micronucleus or comet assays to rule out chromosomal damage .

How can experimental design optimize analytical detection of this compound?

Q. Advanced Research Focus

- Factorial Design : Test variables like pH, reagent concentration, and reaction time. Example matrix:

| Factor | Low Level | High Level |

|---|---|---|

| pH | 2.0 | 9.0 |

| [Reagent] | 0.2% w/v | 0.4% w/v |

| Time | 10 min | 30 min |

Q. Validation :

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.